molecular formula C11H15BrN2O B1373849 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine CAS No. 1015242-41-7

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine

Cat. No.: B1373849
CAS No.: 1015242-41-7
M. Wt: 271.15 g/mol
InChI Key: VXHCMJLQCOBSKQ-UHFFFAOYSA-N
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Description

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine: is a chemical compound with the molecular formula C11H15BrN2O It is a brominated pyridine derivative that features a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine typically involves the bromination of 2-((1-methylpiperidin-4-yl)oxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Various oxidized derivatives of the pyridine ring.

    Reduction Products: Dehalogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological targets. It can be used in the development of new biochemical assays and probes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of its pharmacological properties and potential as a drug candidate.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
  • 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine

Comparison: Compared to similar compounds, 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine is unique due to the presence of the 1-methylpiperidin-4-yl group. This structural feature influences its chemical reactivity and biological activity, making it distinct in terms of its applications and potential uses. The presence of the bromine atom also contributes to its unique properties, allowing for selective reactions and interactions.

Properties

IUPAC Name

5-bromo-2-(1-methylpiperidin-4-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHCMJLQCOBSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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